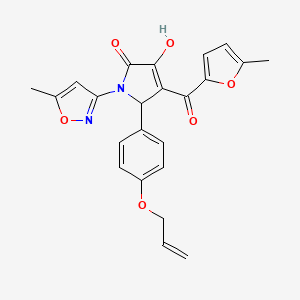

5-(4-(allyloxy)phenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Description

The compound 5-(4-(allyloxy)phenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one features a pyrrol-2-one core substituted with diverse functional groups:

- Position 3: A hydroxyl group capable of hydrogen bonding, influencing solubility and crystallinity.

- Position 4: A 5-methylfuran-2-carbonyl group, introducing a planar furan ring and a ketone for conjugation.

Insights must be drawn from structurally related molecules in the literature.

Properties

IUPAC Name |

4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(5-methyl-1,2-oxazol-3-yl)-2-(4-prop-2-enoxyphenyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O6/c1-4-11-29-16-8-6-15(7-9-16)20-19(21(26)17-10-5-13(2)30-17)22(27)23(28)25(20)18-12-14(3)31-24-18/h4-10,12,20,27H,1,11H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOIUGFHYRTXMDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)OCC=C)C4=NOC(=C4)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(allyloxy)phenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic synthesis. A general synthetic route might include:

Formation of the Pyrrolone Core: Starting from a suitable pyrrole precursor, the pyrrolone core can be synthesized through cyclization reactions.

Introduction of the Allyloxy Group: The allyloxy group can be introduced via an etherification reaction using allyl bromide and a phenolic precursor.

Attachment of the Furan and Isoxazole Rings: These rings can be introduced through acylation and cycloaddition reactions, respectively.

Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of catalytic processes to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

Reduction: The carbonyl groups in the furan and isoxazole rings can be reduced to alcohols.

Substitution: The allyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Alkoxides, amines.

Major Products

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alcohols.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In medicinal chemistry, this compound may exhibit biological activity due to its structural complexity. It could be investigated for potential therapeutic applications, such as anti-inflammatory or anticancer properties.

Industry

In materials science, the compound’s unique structure could be explored for the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(4-(allyloxy)phenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Core Heterocycle Variations

- Pyrazoles vs. Pyrrolones: The target compound’s pyrrol-2-one core differs from pyrazole derivatives (e.g., 4-[(4-chlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazole-3-carboxamide in ). Pyrazoles exhibit tautomerism and hydrogen bonding (e.g., enol forms in ), whereas pyrrol-2-ones possess lactam rings with inherent polarity . Thiazole-containing analogs () feature sulfur instead of oxygen in the heterocycle, altering electronic properties and bioavailability.

Substituent Analysis

- Aromatic Groups :

- Heterocyclic Substituents :

- The 5-methylisoxazol-3-yl group shares structural similarity with triazole derivatives () but differs in ring size and heteroatom arrangement, affecting binding affinity in biological targets.

- The 5-methylfuran-2-carbonyl group is analogous to furanmethyl substituents in triazolones (), though the carbonyl group enhances conjugation and rigidity .

Functional Group Impact

- Hydroxyl Group :

- Carbonyl and Ether Linkages: The furan-2-carbonyl group may participate in π-π stacking, as seen in benzofuranone derivatives (), while the allyl ether could undergo oxidative cleavage .

Key Reactions

- Furan and Isoxazole Incorporation: The 5-methylfuran-2-carbonyl group might be introduced via condensation reactions, as in , where furancarboxyaldehyde reacts with triazolones under reflux .

Comparison with Other Methods

Physicochemical Trends

- Solubility : The combination of aromatic rings and polar groups (hydroxyl, carbonyl) suggests moderate water solubility, comparable to triazolones () but lower than hydroxyl-rich pyrazoles () .

- Thermal Stability : Hydrogen bonding (C3 hydroxyl) and planar furan/isoxazole rings may enhance melting points, akin to crystalline pyrazole derivatives () .

Data Tables

Table 1: Structural Comparison of Key Compounds

Biological Activity

The compound 5-(4-(allyloxy)phenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure

The molecular formula of the compound is . The structure features multiple functional groups, including an allyloxy group, a hydroxyl group, and a carbonyl moiety, which are crucial for its biological activity.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are vital for neutralizing free radicals, thus preventing oxidative stress-related cellular damage. A study demonstrated that the compound effectively scavenges free radicals, as evidenced by its ability to inhibit lipid peroxidation in vitro .

Anti-inflammatory Effects

The anti-inflammatory properties of the compound have been evaluated in various models. In a murine model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may modulate inflammatory pathways, potentially offering therapeutic benefits for inflammatory diseases .

Anticancer Activity

Preliminary studies have shown that the compound possesses anticancer potential. In vitro assays using cancer cell lines demonstrated that it induces apoptosis and inhibits cell proliferation. Notably, it was found to downregulate the expression of Bcl-2 and upregulate Bax, indicating its role in promoting programmed cell death .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Free Radical Scavenging : The presence of hydroxyl groups enhances its ability to donate electrons and neutralize reactive oxygen species (ROS).

- Cytokine Modulation : The compound appears to interfere with signaling pathways involved in inflammation, particularly those mediated by NF-kB.

- Apoptotic Pathways : By influencing mitochondrial membrane potential and activating caspases, the compound promotes apoptosis in cancer cells.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antioxidant effects in human cell lines with a significant reduction in oxidative stress markers. |

| Study 2 | Reported anti-inflammatory effects in a rat model of arthritis, with reduced joint swelling and pain. |

| Study 3 | Showed potent anticancer activity against breast cancer cell lines, with IC50 values lower than standard chemotherapeutics. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.